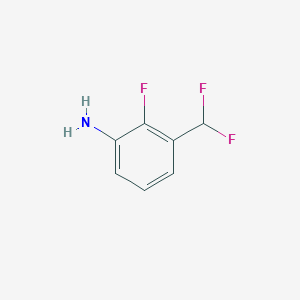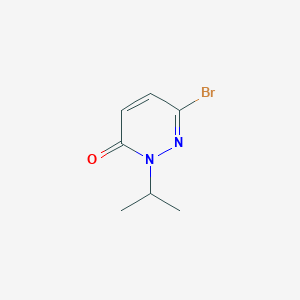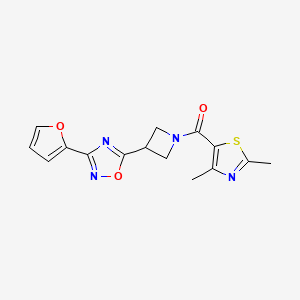![molecular formula C7H9NO2S B2395769 7-Thia-1-azaspiro[4.4]nonane-2,4-dione CAS No. 1955524-15-8](/img/structure/B2395769.png)
7-Thia-1-azaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Thia-1-azaspiro[4.4]nonane-2,4-dione is a chemical compound with the CAS Number: 1955524-15-8 . It has a molecular weight of 171.22 . The IUPAC name for this compound is 7-thia-1-azaspiro[4.4]nonane-2,4-dione .
Molecular Structure Analysis
The InChI code for 7-Thia-1-azaspiro[4.4]nonane-2,4-dione is 1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.It is typically stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
7-Thia-1-azaspiro[4.4]nonane-2,4-dione: exhibits antiproliferative properties, making it a promising candidate for cancer research. Studies have shown that it inhibits cell growth and division, potentially interfering with tumor progression .
Anticancer Potential
Researchers have explored the compound’s ability to target cancer cells selectively. By disrupting cellular processes, it may hinder cancer cell survival and proliferation. Further investigations are needed to elucidate its precise mechanisms .
Protein Arginine Deiminase (PAD) Inhibition
7-Thia-1-azaspiro[4.4]nonane-2,4-dione: has been investigated as a potential inhibitor of protein arginine deiminase (PAD). PAD enzymes play a role in autoimmune diseases, and inhibiting them could have therapeutic implications .
Cytotoxic Effects
In vitro studies suggest that the compound exhibits cytotoxic effects on certain cell lines. Researchers are exploring its impact on cell viability and apoptosis pathways .
Hydantoin Ring Chemistry
The hydantoin ring in this compound is of interest in synthetic chemistry. Researchers have used it as a building block for constructing more complex molecules. Its reactivity and stability make it valuable in organic synthesis .
Curing Agent for Epoxy Resins
Interestingly, 7-Thia-1-azaspiro[4.4]nonane-2,4-dione has been employed as a curing agent for epoxy resins. When combined with ytterbium triflate, it facilitates the cross-linking of epoxy polymers, enhancing their mechanical properties .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 7-Thia-1-azaspiro[4Similar compounds have been found to target enzymes such as protein arginine deiminase and integrin α L β 2 , which plays a crucial role in the delivery of leukocytes to the site of inflammation .
Mode of Action
The exact mode of action of 7-Thia-1-azaspiro[4It’s known that similar compounds can catalyze the enzymatic transesterification reaction . This suggests that 7-Thia-1-azaspiro[4.4]nonane-2,4-dione might interact with its targets to induce biochemical changes.
Biochemical Pathways
The specific biochemical pathways affected by 7-Thia-1-azaspiro[4Related compounds have been found to inhibit matrix metalloproteinases , which are involved in the uncontrolled division of connective tissue and collagen, leading to the absorption of extracellular fluid. This process is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Thia-1-azaspiro[4The compound’s molecular weight is 17121 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 7-Thia-1-azaspiro[4Similar compounds have shown promising applications as antiproliferative, cytotoxic, and anticancer agents .
Eigenschaften
IUPAC Name |
7-thia-1-azaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXIZYQGLSGVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC12C(=O)CC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Thia-1-azaspiro[4.4]nonane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2395686.png)
![4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2395687.png)
![Naphthalen-1-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2395689.png)
![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)
![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)

![N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2395693.png)
![(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395694.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2395698.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)
![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B2395709.png)